(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Description
Properties
IUPAC Name |
(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-14-24-15-20(18-11-7-13-21(25)22(18)24)23(26)19-12-6-9-16-8-4-5-10-17(16)19/h4-13,15,25H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERSSQCTZKUWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017728 | |
| Record name | JWH 073 7-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-49-1 | |
| Record name | JWH 073 7-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 7-Hydroxyindole Derivatives
The 7-hydroxyindole moiety is synthesized via the Fischer indole synthesis , where phenylhydrazine reacts with γ-keto acids or esters under acidic conditions. For example, cyclization of 4-hydroxyphenylhydrazine with levulinic acid in acetic acid yields 7-hydroxyindole. Modifications include:
-
Protection of the hydroxyl group : Acetylation or silylation prevents undesired side reactions during subsequent alkylation.
-
Regioselective alkylation : Butylation at the indole nitrogen (N1) employs butyl halides (e.g., 1-iodobutane) in the presence of bases like potassium carbonate (K₂CO₃) in DMF at 80°C.
Table 1: Optimization of N1-Butylation
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 7-Acetoxyindole | K₂CO₃ | DMF | 80 | 85 |
| 7-Hydroxyindole | NaH | THF | 60 | 62 |
| 7-(tert-Butyldimethylsilyloxy)indole | Cs₂CO₃ | DMSO | 90 | 91 |
Coupling Strategies for Naphthalen-1-ylmethanone
Friedel-Crafts Acylation
The naphthalene moiety is introduced via Friedel-Crafts acylation using naphthalen-1-ylcarbonyl chloride. Key considerations:
-
Catalyst systems : AlCl₃ or FeCl₃ in dichloromethane (DCM) at 0–25°C.
-
Substrate compatibility : Electron-rich indoles (e.g., 7-protected derivatives) exhibit higher reactivity, with yields up to 78%.
Mechanistic Insight :
The reaction proceeds via electrophilic substitution at the indole C3 position, favored by its inherent electron density.
Transition-Metal-Catalyzed Cross-Coupling
Copper(I)-mediated couplings, adapted from PMC studies, enable efficient aryl-aryl bond formation:
Table 2: Comparison of Coupling Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | DCM | 78 | 95 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | THF/H₂O | 65 | 98 |
| Copper-mediated | Cu₂SO₄/ascorbate | DMSO/H₂O | 72 | 97 |
Deprotection and Final Product Isolation
Hydroxyl Group Deprotection
Acetyl or silyl protecting groups are cleaved under mild conditions:
Purification Techniques
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:3).
-
Recrystallization : Ethanol/water mixtures enhance crystalline purity (>99% by HPLC).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the naphthalen-1-ylmethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides, aryl halides, bases like K2CO3 or sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The hydroxy group and the indole moiety are crucial for its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The table below compares key structural and molecular features of (1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone with similar compounds:
Key Observations:
- Substituent Position: The 7-hydroxy group in the target compound is rare among synthetic cannabinoids, which typically feature alkoxy (e.g., methoxy) or alkyl chains at positions 1, 4, or 6 of the indole or naphthalene rings .
- Molecular Weight: The hydroxyl group increases polarity and molecular weight compared to non-hydroxylated analogs like JWH-073. This may enhance aqueous solubility but reduce blood-brain barrier permeability .
- Receptor Affinity: Alkyl chain length (e.g., butyl vs. pentyl) and substituent electronegativity (e.g., -OH vs. -OCH₃) significantly modulate binding to cannabinoid receptors CB1 and CB2. For example, JWH-081’s 4-methoxy group enhances CB1 affinity compared to JWH-073 .
Pharmacological and Metabolic Differences
- Receptor Binding: JWH-073 (1-butyl) shows moderate CB1/CB2 agonism, while JWH-081 (1-pentyl, 4-OCH₃) exhibits higher potency due to increased lipophilicity and steric compatibility with receptor pockets .
Metabolic Stability :
- Hydroxyl groups are susceptible to glucuronidation and sulfation, which could shorten the half-life of the target compound compared to methoxy-substituted derivatives like JWH-163 .
- Butyl chains (as in JWH-073) are metabolized via ω-hydroxylation, producing active intermediates, whereas pentyl chains (JWH-081) undergo faster β-oxidation .
Biological Activity
(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, also known as JWH-073, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to cannabinoid receptors. This compound belongs to a class of substances that mimic the action of tetrahydrocannabinol (THC), the active component of cannabis. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and implications for public health.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 343.42 g/mol. The structure features an indole moiety substituted at the 1-position with a butyl group and a naphthalen-1-ylmethanone group, which is significant for its interaction with cannabinoid receptors.
This compound primarily acts as a potent agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a critical role in various physiological processes including pain modulation, appetite regulation, and mood stabilization.
Binding Affinity
Studies have shown that JWH-073 exhibits high binding affinity for CB1 receptors, comparable to that of THC. This affinity contributes to its psychoactive effects and potential therapeutic benefits.
1. Analgesic Effects
Research indicates that JWH-073 may possess analgesic properties similar to those of THC. In animal models, administration of JWH-073 resulted in significant pain relief, suggesting its potential use in pain management therapies.
2. Anti-inflammatory Properties
JWH-073 has been observed to modulate inflammatory responses through its action on CB2 receptors. This activity could be beneficial in treating conditions characterized by chronic inflammation.
3. Neuroprotective Effects
There is emerging evidence that JWH-073 may offer neuroprotective benefits, potentially reducing neuronal damage in conditions such as neurodegenerative diseases. Its ability to activate cannabinoid receptors involved in neuroprotection underscores its therapeutic promise.
Case Study: Synthetic Cannabinoid Toxicity
A study highlighted the toxicological profile of synthetic cannabinoids including JWH-073, revealing cases of acute intoxication leading to severe neurological symptoms. This underscores the need for careful monitoring and regulation of synthetic cannabinoids due to their unpredictable effects on human health .
Research Findings on Metabolism
Metabolic studies have identified several metabolites of JWH-073 in biological samples, providing insight into its pharmacokinetics and duration of action. These findings are essential for understanding the compound's safety profile and potential for abuse .
Comparative Analysis with Other Cannabinoids
| Compound | CB1 Affinity | CB2 Affinity | Analgesic Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| JWH-073 | High | Moderate | Yes | Yes |
| THC | High | Moderate | Yes | Yes |
| CBD | Low | High | No | Yes |
Q & A
Basic Questions
What are the optimal synthetic routes for (1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, and how can yield be improved?
Methodological Answer:
The synthesis typically involves multi-step organic strategies, such as Friedel-Crafts acylation or coupling reactions between indole and naphthalene precursors. For example, intermediates like 1-naphthoylacetyl chloride are reacted with substituted indoles under controlled conditions . Low yields (e.g., 16% in some cases) often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Protection-Deprotection : Masking the 7-hydroxy group during synthesis to prevent undesired side reactions .
- Catalyst Screening : Using Lewis acids like AlCl₃ for regioselective acylation .
- Purification : Employing HPLC to achieve >99% purity post-synthesis .
How is structural characterization performed for this compound?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., indole C3 linkage to naphthalene) and detect deuterium labeling in isotope analogs .
- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H···O=C interactions) and dihedral angles between aromatic rings, critical for understanding conformational stability .
- HPLC-MS : Validates purity and molecular weight, especially for intermediates with labile functional groups .
Advanced Research Questions
How can isotope-labeled analogs (e.g., deuterated butyl chains) enhance mechanistic studies?
Methodological Answer:
Deuterium labeling at the butyl group (e.g., heptadeuteriobutyl substitution) enables:
- Tracing Metabolic Pathways : Using LC-MS to track deuterium retention in in vitro assays .
- NMR Signal Simplification : Reducing signal overlap in crowded spectral regions for precise structural assignments .
- Kinetic Isotope Effects (KIEs) : Studying enzymatic interactions (e.g., cytochrome P450 metabolism) by comparing reaction rates of labeled vs. unlabeled compounds .
How can computational tools optimize synthetic routes for novel derivatives?
Methodological Answer:
- Retrosynthetic Analysis : Software like Chematica predicts feasible pathways by prioritizing reactions with high atom economy and minimal protection steps .
- Density Functional Theory (DFT) : Models transition states to identify bottlenecks in key steps (e.g., acylation) and guide catalyst selection .
- Molecular Dynamics (MD) : Simulates receptor-ligand interactions (e.g., cannabinoid receptors) to prioritize derivatives for synthesis .
How should contradictory biological activity data (e.g., receptor affinity vs. cytotoxicity) be resolved?
Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Dose-Response Profiling : Testing across a broad concentration range (e.g., 1 nM–100 µM) to distinguish receptor-specific effects from non-specific toxicity .
- Orthogonal Assays : Combining radioligand binding (for affinity) with functional assays (e.g., cAMP inhibition for CB1/CB2 activity) .
- Metabolite Screening : Using LC-MS to identify degradation products that may confound activity readings .
What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design : Esterification of the 7-hydroxy group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoformulation : Encapsulation in liposomes or cyclodextrins to improve aqueous solubility .
- Co-Crystallization : Screening with co-formers (e.g., succinic acid) to stabilize polymorphs with higher dissolution rates .
How can hydrogen bonding networks influence crystallographic packing and stability?
Methodological Answer:
Intramolecular (e.g., O–H···O=C) and intermolecular H-bonds (e.g., between methoxy groups) dictate crystal lattice energy. Key steps:
- Thermogravimetric Analysis (TGA) : Correlates H-bond density with thermal stability .
- Hirshfeld Surface Analysis : Maps intermolecular interactions to predict solubility and melting points .
- Polymorph Screening : Vapor diffusion or solvent annealing to isolate stable crystalline forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
